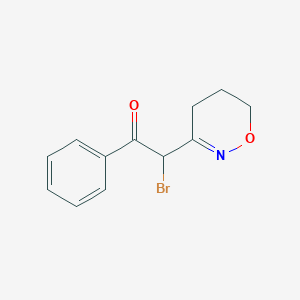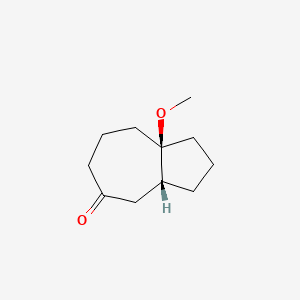![molecular formula C8H10ClNO3 B14516645 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride CAS No. 62758-43-4](/img/structure/B14516645.png)
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyamino group attached to the benzene ring, which is further modified by the addition of a hydrochloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Hydroxyamination: The benzoic acid undergoes a hydroxyamination reaction, where a hydroxyamino group is introduced to the benzene ring. This step often requires the use of hydroxylamine hydrochloride as a reagent and a suitable solvent such as ethanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes:
Reactor Setup: A reactor equipped with a reflux condenser is used to carry out the hydroxyamination reaction.
Purification: The crude product is purified through recrystallization or filtration to obtain the pure compound.
Quality Control: The final product undergoes quality control tests to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)benzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxybenzoic acid: Similar structure but lacks the amino group.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
62758-43-4 |
|---|---|
Formule moléculaire |
C8H10ClNO3 |
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
2-[(hydroxyamino)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-8(11)7-4-2-1-3-6(7)5-9-12;/h1-4,9,12H,5H2,(H,10,11);1H |
Clé InChI |
AWHWYMGQJCGJBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNO)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
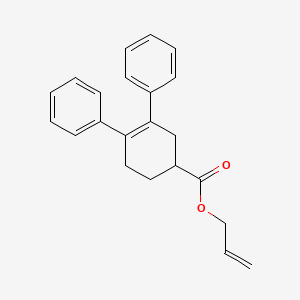

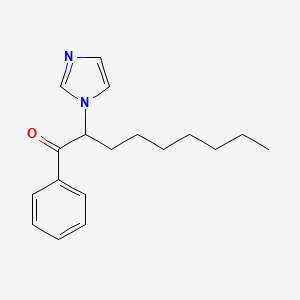
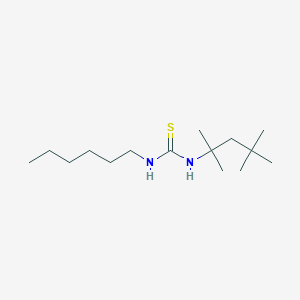
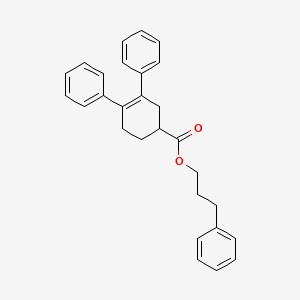
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)

